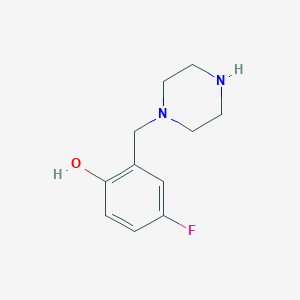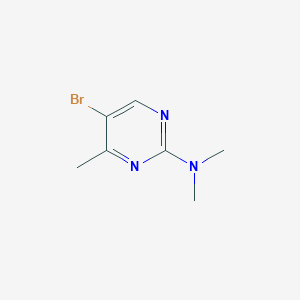
3-(4-Hydroxyphenyl)propanoyl chloride
Descripción general
Descripción
3-(4-Hydroxyphenyl)propanoyl chloride is a chemical compound with the formula C₉H₉ClO₂ . It is a derivative of propanoyl chloride and phenol, where the phenol group is attached to the third carbon of the propanoyl group .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)propanoyl chloride consists of a propanoyl group (a three-carbon chain) attached to a phenol group (a benzene ring with a hydroxyl group) at the third carbon . The exact 3D structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Biosensor Technology : A study by De La Franier et al. (2017) discussed the synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces. This compound shows promise in biosensing applications due to its ability to be easily modified with nucleophilic functional groups.
Corrosion Inhibition : Research by Abu-Rayyan et al. (2022) explored the use of synthetic acrylamide derivatives for corrosion inhibition of copper in nitric acid solutions. The study indicates these compounds as effective corrosion inhibitors, potentially for industrial applications.
Material Synthesis : The synthesis of β-(3,5-Diterbutyl-4-hydroxyphenyl) propionyl chloride and its optimal reaction conditions are discussed in a paper by Di Xiao-he (2007). This research contributes to the field of fine chemical intermediates.
Polymer and Material Science : A study by Totaro et al. (2017) utilized 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides for the preparation of PBS bionanocomposites. This showcases its application in developing biodegradable and mechanically reinforced materials.
Pharmaceutical Applications : Wawrzyniak et al. (2016) discussed the use of 3-(4-hydroxyphenyl)propanoic acid amide in anti-aging skin care compositions, highlighting its potential in cosmetic pharmaceuticals.
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMZIFAQODIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
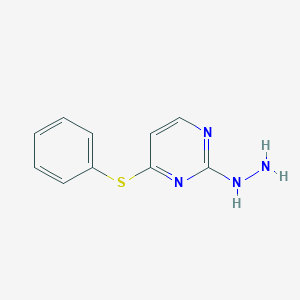

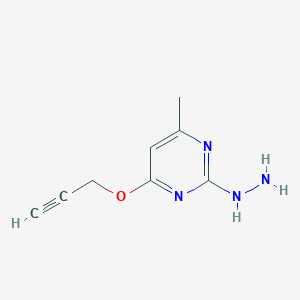

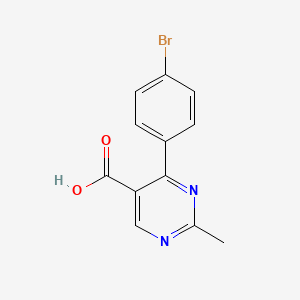
![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)
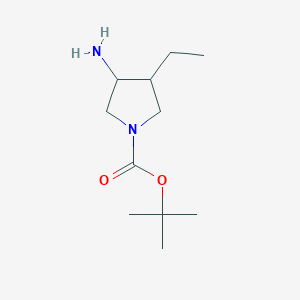
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)

